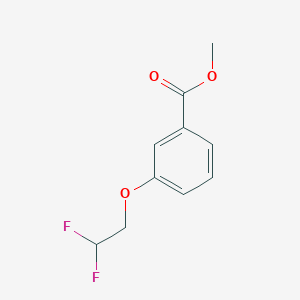![molecular formula C19H29NO6 B12872759 7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-94-2](/img/structure/B12872759.png)
7-{3-[5-(Furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a furan ring, a hydroxypentyl chain, and an oxazolidinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the furan derivative, followed by the introduction of the hydroxypentyl chain. The oxazolidinone ring is then formed through cyclization reactions. The final step involves the attachment of the heptanoic acid chain.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions on the furan ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxazolidinone ring can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The furan ring and oxazolidinone moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The hydroxypentyl chain may also play a role in the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity.
Oxazolidinone derivatives: Compounds with the oxazolidinone ring, used in various pharmaceutical applications.
Hydroxypentyl derivatives: Compounds with a hydroxypentyl chain, used in organic synthesis.
Uniqueness
7-(3-(5-(Furan-2-yl)-3-hydroxypentyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its combination of functional groups, which provide a diverse range of reactivity and potential applications. The presence of the furan ring, hydroxypentyl chain, and oxazolidinone moiety in a single molecule allows for complex interactions and multifunctional properties.
Eigenschaften
CAS-Nummer |
89248-94-2 |
|---|---|
Molekularformel |
C19H29NO6 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
7-[3-[5-(furan-2-yl)-3-hydroxypentyl]-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO6/c21-16(9-10-17-7-5-13-25-17)11-12-20-15(14-26-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
InChI-Schlüssel |
GXQOBROFCMNJGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=O)O1)CCC(CCC2=CC=CO2)O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,4A,5-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12872685.png)
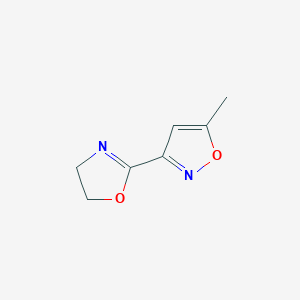
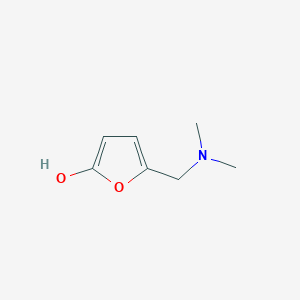
![2-Aminobenzo[d]oxazol-5-ol](/img/structure/B12872714.png)
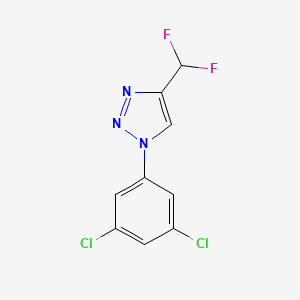

![4-Aminobenzo[d]oxazole-2-carbonitrile](/img/structure/B12872723.png)
![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872730.png)
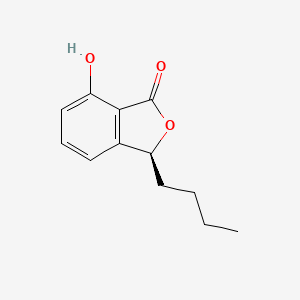
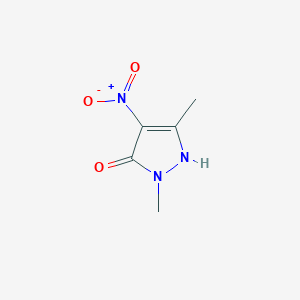
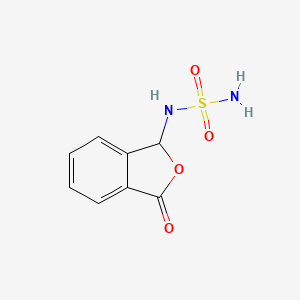
![2-(Carboxy(hydroxy)methyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872748.png)
![2-([1,1'-Biphenyl]-2-yl)-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B12872766.png)
